1H-Pyrazole-1,5-diamine
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Overview
Description
1H-Pyrazole-1,5-diamine is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-1,5-diamine can be synthesized through various methods. One common approach involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the use of 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine as starting materials, undergoing nucleophilic substitution and cyclization under acid catalysis .
Industrial Production Methods: Industrial production of this compound often involves multicomponent reactions due to their efficiency and high yield. These methods are advantageous as they offer significant atom economy and ease of execution, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-1,5-diamine undergoes various chemical reactions, including:
Oxidation: Using reagents like bromine or oxygen in DMSO to form pyrazoles.
Reduction: Typically involves hydrogenation reactions.
Substitution: Commonly involves halogenation or alkylation reactions.
Common Reagents and Conditions:
Oxidation: Bromine, oxygen in DMSO.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Halogenating agents, alkyl halides.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties .
Scientific Research Applications
1H-Pyrazole-1,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential use in developing drugs for treating diseases like cancer and infections.
Industry: Utilized in the production of dyes, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which 1H-Pyrazole-1,5-diamine exerts its effects involves interactions with various molecular targets and pathways. For instance, in biological systems, it can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer activities . The exact molecular targets and pathways can vary depending on the specific application and the structure of the substituted pyrazole derivative.
Comparison with Similar Compounds
1H-Pyrazole-1,5-diamine can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridines: Known for their biomedical applications.
1H-Pyrazolo[1,5-a]pyrimidines: Used in the dyestuff industry and as intermediates in drug synthesis.
1,3,5-Triazine derivatives: Exhibiting antibacterial properties.
The uniqueness of this compound lies in its versatile reactivity and the ability to form a wide range of substituted derivatives with diverse biological and chemical properties .
Properties
Molecular Formula |
C3H6N4 |
---|---|
Molecular Weight |
98.11 g/mol |
IUPAC Name |
pyrazole-1,5-diamine |
InChI |
InChI=1S/C3H6N4/c4-3-1-2-6-7(3)5/h1-2H,4-5H2 |
InChI Key |
CIIJXXHLNFBJDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)N)N |
Origin of Product |
United States |
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